2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with isoquinoline derivatives under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as palladium or ruthenium complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Catalysts: Palladium, ruthenium complexes
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-methoxyphenyl)ethyl)chromone: Shares structural similarities but differs in its core chromone structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different functional groups and applications.
2-[2-(4-methoxyphenyl)ethenyl]benzothiazole: Contains a methoxyphenyl group and a benzothiazole core, used in different research contexts.
Uniqueness
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its isoquinoline core and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-pyridin-4-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-8-6-17(7-9-19)12-15-27-16-22(20-4-2-3-5-21(20)24(27)29)23(28)26-18-10-13-25-14-11-18/h2-11,13-14,16H,12,15H2,1H3,(H,25,26,28) |
InChI Key |
CPTJZTSGISFQOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.